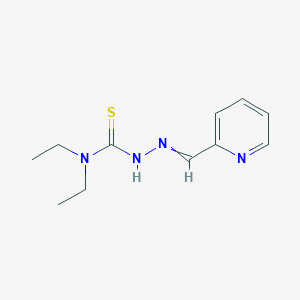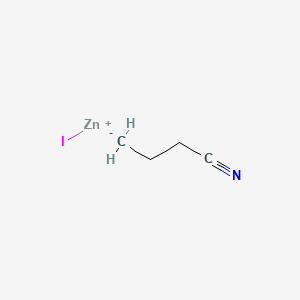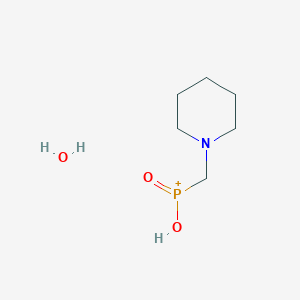
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- is a chemical compound that contains a hydrazinecarbothioamide core with diethyl and pyridinylmethylene substituents. This compound is known for its unique structure, which includes a pyridine ring and a thiosemicarbazide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- typically involves the reaction of hydrazinecarbothioamide with diethylamine and 2-pyridinecarboxaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins and altering their function.
Comparison with Similar Compounds
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- can be compared with other similar compounds such as:
Hydrazinecarbothioamide: Lacks the diethyl and pyridinylmethylene substituents, making it less complex.
N,N-diethylhydrazinecarbothioamide: Similar but without the pyridine ring.
2-(2-pyridinylmethylene)hydrazinecarbothioamide: Similar but without the diethyl groups. The uniqueness of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
138556-76-0 |
|---|---|
Molecular Formula |
C11H16N4S |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
1,1-diethyl-3-(pyridin-2-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C11H16N4S/c1-3-15(4-2)11(16)14-13-9-10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
QVEJUAHZDHVQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NN=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)





![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)


